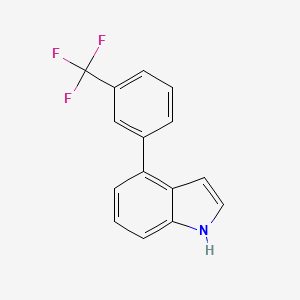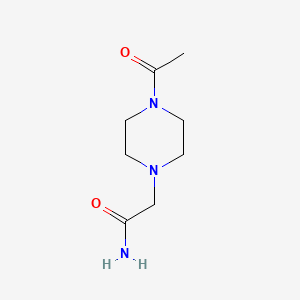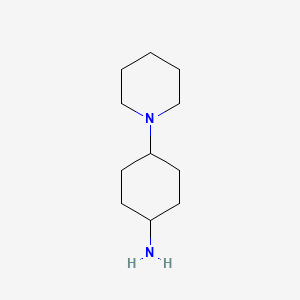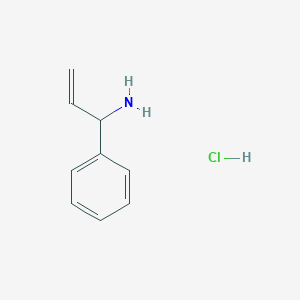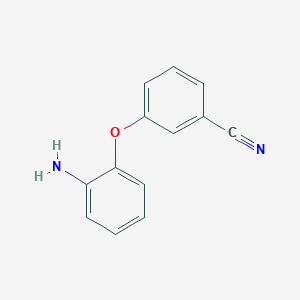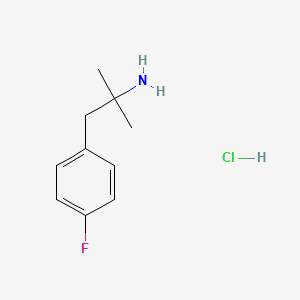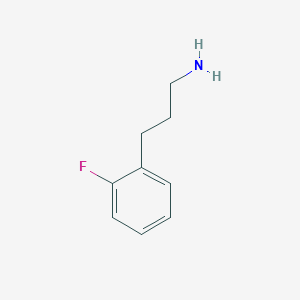
3-(2-Fluorophenyl)propan-1-amine
概要
説明
3-(2-Fluorophenyl)propan-1-amine: is an organic compound with the molecular formula C9H12FN It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the ortho position of the phenyl ring
作用機序
Target of Action
3-(2-Fluorophenyl)propan-1-amine, also known as 3-Fluoroamphetamine (3-FA), is a stimulant drug from the amphetamine family . The primary targets of 3-FA are monoamine transporters, specifically dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of monoamines in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
3-FA acts as a monoamine releaser, with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It binds to the monoamine transporters and induces the release of these neurotransmitters into the synaptic cleft . This results in increased neurotransmission and stimulation of the post-synaptic neurons .
Biochemical Pathways
The increased levels of dopamine and norepinephrine in the synaptic cleft can stimulate various downstream pathways. Dopamine is involved in reward, motivation, and motor control, while norepinephrine plays a role in attention and arousal
Pharmacokinetics
The onset of action of 3-FA is reported to be between 20 to 60 minutes . It has an elimination half-life of approximately 90 minutes, indicating that it is rapidly metabolized and excreted . The duration of action is typically 2 to 3 hours . 3-FA is a good candidate for transdermal infusion since it is a relatively small molecule with a low melting point, has a weak basicity (pH of 9.97) and is moderately lipophilic . These properties make it easier to get through the stratum corneum, which is the lipid-rich outermost barrier of the skin .
Result of Action
The release of dopamine and norepinephrine by 3-FA can lead to increased arousal, motivation, and attention . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: Finally, the bromide is reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-(2-Fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
科学的研究の応用
Chemistry: 3-(2-Fluorophenyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex molecules.
類似化合物との比較
3-Fluoroamphetamine (3-FA): Similar in structure but with a different substitution pattern on the phenyl ring.
2-Fluoroamphetamine (2-FA): Another fluorinated amphetamine derivative with different pharmacological properties.
4-Fluoroamphetamine (4-FA): A fluorinated amphetamine with a fluorine atom at the para position.
Uniqueness: 3-(2-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ortho-fluorine substitution provides distinct steric and electronic effects compared to other fluorinated amphetamines.
特性
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQQTKPOFRHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91319-62-9 | |
| Record name | 3-(2-fluorophenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
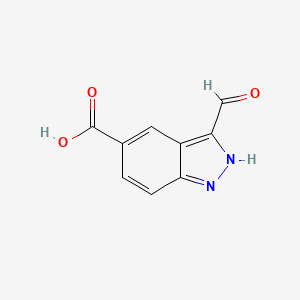
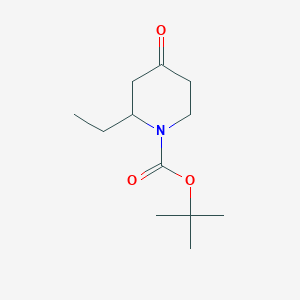
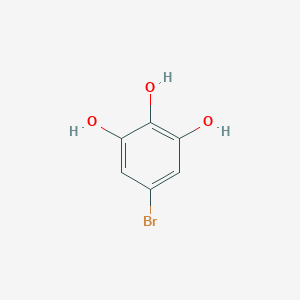
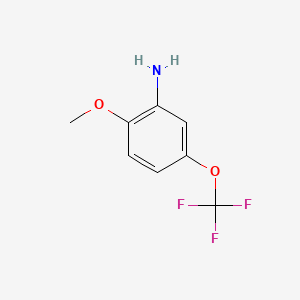
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

